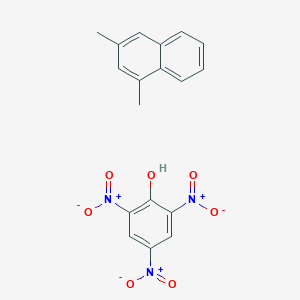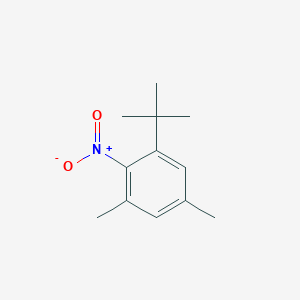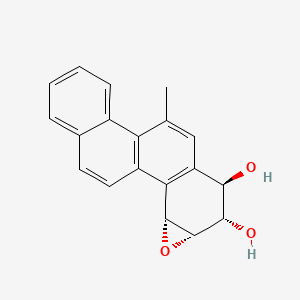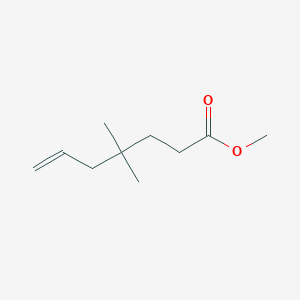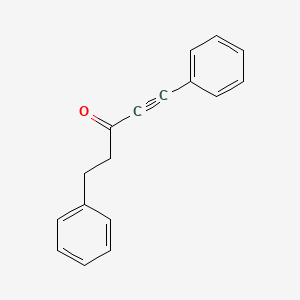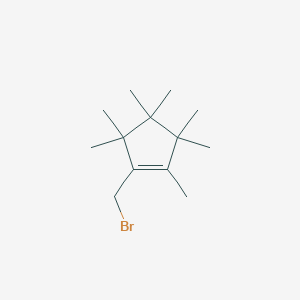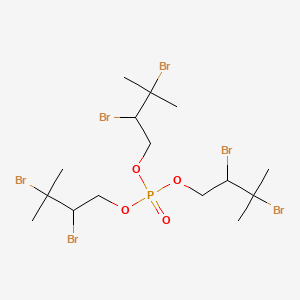
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide is an organic compound characterized by the presence of nitro groups and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide typically involves the nitration of a precursor compound, followed by amide formation. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing advanced equipment to handle the exothermic nature of the reactions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce more highly oxidized nitro compounds.
Scientific Research Applications
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide involves its interaction with molecular targets through its nitro and amide groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound can act as a nucleophile or electrophile in different reactions, influencing its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-2,6-dinitrophenyl)acetamide
- 2,4-Dinitrophenol
- N-Methyl-N-(2,4-dinitrophenyl)nitrous amide
Uniqueness
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of nitro and amide groups makes it versatile for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
113242-94-7 |
|---|---|
Molecular Formula |
C8H8N4O5 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
N-methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide |
InChI |
InChI=1S/C8H8N4O5/c1-5-3-6(11(14)15)8(10(2)9-13)7(4-5)12(16)17/h3-4H,1-2H3 |
InChI Key |
VTVYWPPRPTVBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N(C)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


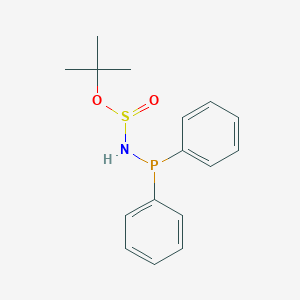
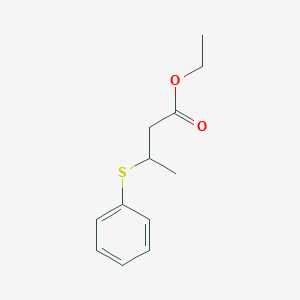
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)

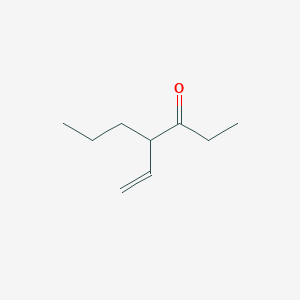
![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
